![molecular formula C20H26O3 B5119137 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. In
作用機序
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 selectively blocks beta-2 adrenergic receptors by binding to the receptor site and preventing the binding of beta-2 adrenergic agonists. This results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. The exact mechanism of action of this compound 118,551 is not fully understood, but it is believed to involve a conformational change in the receptor that prevents the activation of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound 118,551 depend on the specific physiological process being studied. In general, the blockade of beta-2 adrenergic receptors by this compound 118,551 results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. This can result in a decrease in bronchodilation, cardiac function, and glucose metabolism.
実験室実験の利点と制限
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 is a useful tool for studying the role of beta-2 adrenergic receptors in various physiological processes. Its selective blockade of beta-2 adrenergic receptors allows for the specific study of beta-2 adrenergic receptor function. However, there are some limitations to the use of this compound 118,551 in lab experiments. For example, it may not be suitable for studying the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways.
将来の方向性
There are several future directions for the study of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551. One direction is the development of more selective beta-2 adrenergic receptor antagonists that can selectively block beta-2 adrenergic receptors without affecting other signaling pathways. Another direction is the study of the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways. Finally, the development of new methods for the synthesis of this compound 118,551 and other beta-2 adrenergic receptor antagonists may lead to the discovery of new compounds with improved properties.
合成法
The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 involves several steps. The first step is the reaction of 2,3-dimethylphenol with ethyl bromide to form 2-ethoxy-3-methylphenol. The second step involves the reaction of 2-ethoxy-3-methylphenol with 1,4-dibromobutane to form this compound. The final step is the purification of the compound using column chromatography.
科学的研究の応用
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It has also been used to study the effects of beta-2 adrenergic receptor blockade in various disease states, such as asthma, chronic obstructive pulmonary disease, and heart failure.
特性
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-15-8-7-14-22-18-13-9-10-16(2)17(18)3/h5-6,9-13H,4,7-8,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZJDIKOUSTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

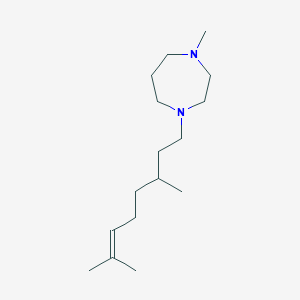
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
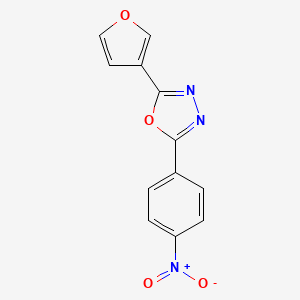
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)
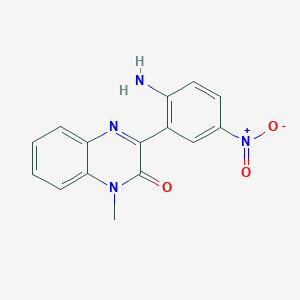
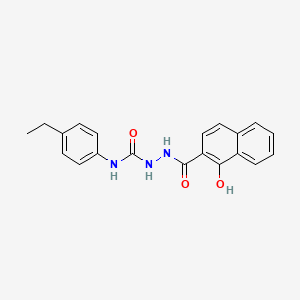
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)
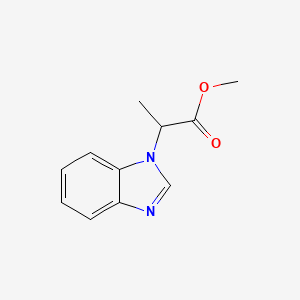

![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)